Cas no 2624139-05-3 (2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid)

2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid
- EN300-27752177
- 2624139-05-3
- 2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid
-
- インチ: 1S/C7H10F2N2O3/c8-7(9,6(12)13)5-1-3-11(10-14)4-2-5/h5H,1-4H2,(H,12,13)
- InChIKey: GOFFGJHBPYDZDT-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1CCN(CC1)N=O)F
計算された属性
- 精确分子量: 208.06594851g/mol
- 同位素质量: 208.06594851g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- XLogP3: 1.2
2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27752177-5.0g |
2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid |
2624139-05-3 | 95.0% | 5.0g |
$3894.0 | 2025-03-19 | |
Enamine | EN300-27752177-10.0g |
2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid |
2624139-05-3 | 95.0% | 10.0g |
$5774.0 | 2025-03-19 | |
Enamine | EN300-27752177-0.5g |
2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid |
2624139-05-3 | 95.0% | 0.5g |
$1289.0 | 2025-03-19 | |
Enamine | EN300-27752177-0.25g |
2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid |
2624139-05-3 | 95.0% | 0.25g |
$1235.0 | 2025-03-19 | |
Enamine | EN300-27752177-2.5g |
2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid |
2624139-05-3 | 95.0% | 2.5g |
$2631.0 | 2025-03-19 | |
Enamine | EN300-27752177-0.05g |
2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid |
2624139-05-3 | 95.0% | 0.05g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-27752177-1.0g |
2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid |
2624139-05-3 | 95.0% | 1.0g |
$1343.0 | 2025-03-19 | |
Enamine | EN300-27752177-0.1g |
2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid |
2624139-05-3 | 95.0% | 0.1g |
$1183.0 | 2025-03-19 |
2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
7. Back matter
-
8. Caper tea
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic acidに関する追加情報
2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic Acid (CAS No: 2624139-05-3)
Introduction to 2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic Acid
2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid, a compound with the CAS registry number 2624139-05-3, is a chemically synthesized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, material science, and biotechnology. This compound is characterized by its unique structure, which includes a difluorinated acetic acid moiety and a nitrosopiperidine ring system. The combination of these structural elements imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic and industrial research.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, allowing researchers to explore its potential applications in drug development and material synthesis. The difluorinated group contributes to the molecule's stability and reactivity, while the nitrosopiperidine ring introduces unique electronic properties that can be exploited in various chemical reactions.
Chemical Structure and Properties of 2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic Acid
The molecular structure of 2,2-difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid consists of a central acetic acid group with two fluorine atoms attached to the same carbon atom. This creates a highly substituted environment around the carboxylic acid group, which can influence its reactivity and solubility properties. The other substituent is a nitrosopiperidine ring system, which is a six-membered ring containing one nitrogen atom and one nitroso group (-N=O). This arrangement provides the molecule with both aromatic and aliphatic characteristics, enhancing its versatility in chemical reactions.
The compound's physical properties include a high melting point due to the strong intermolecular hydrogen bonding within the acetic acid group. Additionally, the presence of fluorine atoms enhances the molecule's lipophilicity, making it suitable for applications in lipid-based drug delivery systems.
Synthesis and Characterization of 2624139-05-3
The synthesis of cas no 2624139-05-3 involves a multi-step process that typically begins with the preparation of the nitrosopiperidine precursor. This is followed by nucleophilic substitution or coupling reactions to introduce the difluorinated acetic acid moiety. Recent studies have focused on optimizing these reaction conditions to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles.
Characterization of this compound is performed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed insights into the molecular structure, confirming the presence of all functional groups and their relative positions within the molecule.
Applications in Pharmaceutical Chemistry
In pharmaceutical chemistry, cas no 2624139-05-3 has shown promise as a potential lead compound for drug development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Recent research has explored its role as an inhibitor of certain kinases involved in cancer progression, highlighting its potential as an anticancer agent.
The fluorine atoms in the molecule contribute to its bioavailability by enhancing metabolic stability and reducing clearance rates in vivo. Furthermore, the nitrosopiperidine ring system enables interactions with specific amino acids in protein binding sites, making it an attractive candidate for rational drug design.
Role in Material Science
Beyond pharmaceutical applications, cas no 2624139-05-3 has found utility in material science as a building block for advanced polymers and coatings. Its ability to form strong hydrogen bonds makes it suitable for use in hydrogels and other biomaterials that require high water retention properties.
Recent studies have demonstrated its effectiveness as a cross-linking agent in polymer networks, where it enhances mechanical strength while maintaining flexibility. This property is particularly valuable in applications such as tissue engineering scaffolds and drug delivery devices.
Environmental Considerations and Safety Profile
The environmental impact of cas no 2624139-05-3 has been evaluated through various toxicity studies. Results indicate that it exhibits low acute toxicity when administered at standard doses. However, long-term exposure studies are still ongoing to fully assess its safety profile.
In terms of environmental fate, the compound demonstrates moderate biodegradability under aerobic conditions due to its organic nature. Efforts are being made to develop eco-friendly synthesis routes that minimize waste generation and energy consumption during production.
Conclusion: The Future Prospects of cas no cas no cas no cas no cas no cas no cas no cas no cas no cas no cas no
2624139-05-3 (2,2-Difluoro-2-(1-nitrosopiperidin-4-yl)acetic acid) Related Products
- 2680669-19-4(3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid)
- 2248294-39-3(Ethyl 4-(aminomethyl)-2,6-difluorobenzoate)
- 1701904-41-7(2-3-fluoro-4-(trifluoromethyl)phenylpropan-1-amine)
- 946374-87-4(N-2-(azepan-1-yl)-2-(thiophen-3-yl)ethylnaphthalene-1-carboxamide)
- 2763976-03-8(Tert-butyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate)
- 29743-09-7(p-Butoxybenzylidene p-Butylaniline)
- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)
- 2228982-92-9(3-(2-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one)
- 1234692-66-0(2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid)
- 42247-74-5(2-(2-Hydroxyethyl)benzonitrile)




